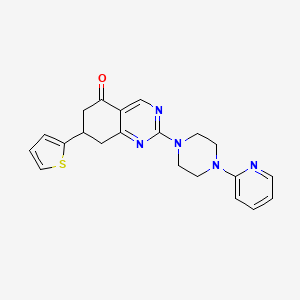

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one

Description

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one is a complex organic compound that features a quinazolinone core substituted with pyridyl, piperazinyl, and thienyl groups

Properties

IUPAC Name |

2-(4-pyridin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c27-18-13-15(19-4-3-11-28-19)12-17-16(18)14-23-21(24-17)26-9-7-25(8-10-26)20-5-1-2-6-22-20/h1-6,11,14-15H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCJHLITLZMZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyridyl, piperazinyl, and thienyl substituents. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyridyl, piperazinyl, or thienyl groups.

Scientific Research Applications

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.

Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

Industry: The compound could be used in the development of new materials with specialized properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents, such as:

- 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one

- 2-(4-(2-Pyridyl)piperazinyl)-7-(2-furyl)-6,7,8-trihydroquinazolin-5-one

Uniqueness

What sets 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one apart is its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the thienyl group, in particular, may enhance its electronic properties and interactions with biological targets compared to similar compounds with different substituents.

Biological Activity

The compound 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one , identified by its CAS number 920482-48-0, is a novel derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 391.5 g/mol. The structure features a quinazoline core substituted with a pyridyl piperazine and a thienyl group, which may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. It has been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance:

- In vitro studies demonstrated that the compound effectively inhibited the proliferation of HCT116 colon cancer cells, with IC50 values indicating potent activity.

- Mechanistic studies revealed that treatment led to G2/M phase cell cycle arrest and increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in models of anxiety and depression:

- Animal models have shown that administration of the compound results in significant anxiolytic and antidepressant-like effects, potentially mediated through serotonergic pathways.

- Behavioral assays indicated improvements in locomotor activity and reduced anxiety-like behaviors in rodents.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | IC50 = 0.004 μM (HCT116) | |

| Neuropharmacological | Anxiolytic effects in rodents | |

| Apoptosis Induction | Increased pro-apoptotic factors |

Case Study 1: Antitumor Efficacy

In a recent study published in January 2025, researchers evaluated the antitumor efficacy of the compound in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, suggesting that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological profile of the compound. Results from behavioral tests indicated that chronic administration led to a notable decrease in depressive-like behaviors in mice subjected to stress paradigms. This suggests potential therapeutic applications in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.